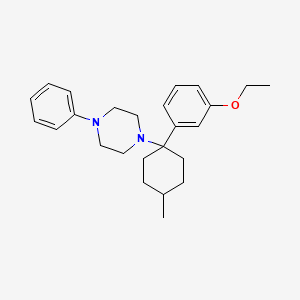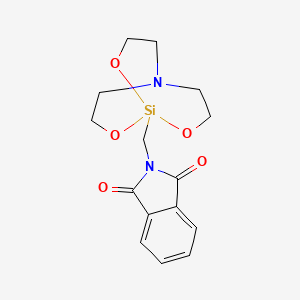
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(333)undec-1-ylmethyl)- is a complex organic compound that features a unique combination of isoindole and silabicyclo structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- typically involves multi-step organic reactions. Common starting materials might include isoindole derivatives and silabicyclo compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce various substituted isoindole or silabicyclo compounds.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(33
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other isoindole derivatives or silabicyclo compounds. Examples could be:
- 1H-Isoindole-1,3(2H)-dione derivatives with different substituents.
- Silabicyclo compounds with varying functional groups.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- lies in its specific combination of structural features, which may confer unique chemical reactivity, biological activity, or material properties compared to other similar compounds.
Propiedades
Número CAS |
114829-30-0 |
|---|---|
Fórmula molecular |
C15H18N2O5Si |
Peso molecular |
334.40 g/mol |
Nombre IUPAC |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O5Si/c18-14-12-3-1-2-4-13(12)15(19)17(14)11-23-20-8-5-16(6-9-21-23)7-10-22-23/h1-4H,5-11H2 |
Clave InChI |
YXBMAUXAODQUOK-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


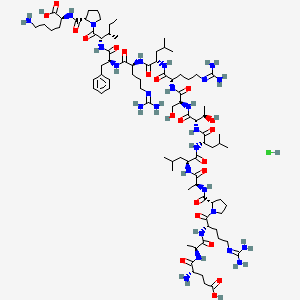
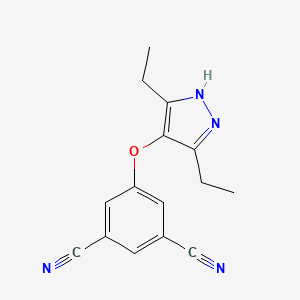
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
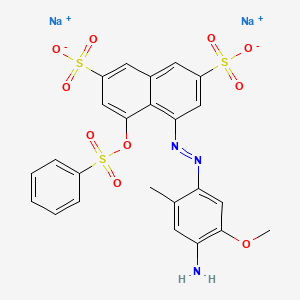
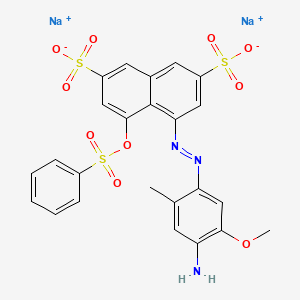
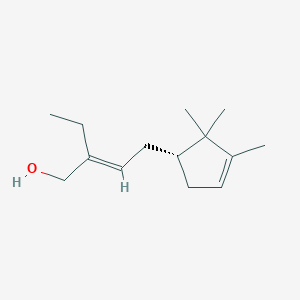
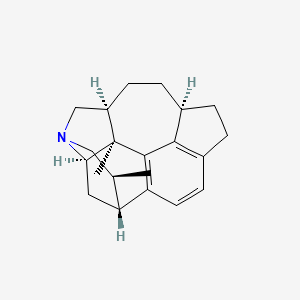
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

